An In-depth Technical Guide to Piperazine Derivatives for Pharmaceutical Research
An In-depth Technical Guide to Piperazine Derivatives for Pharmaceutical Research
A Note to the Reader:
This technical guide was initially intended to focus on the compound 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine (CAS 400836-58-0) . However, a thorough review of scientific literature and chemical databases has revealed a significant lack of publicly available information for this specific molecule. Key experimental data on its physicochemical properties, synthesis, applications, and safety are not sufficiently documented to provide a comprehensive and authoritative guide that meets the standards of scientific integrity required for researchers, scientists, and drug development professionals.
The available data for 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine is limited to its basic chemical identifiers and predicted properties, as summarized below:
| Property | Value | Source |
| Molecular Formula | C11H24N2O3 | PubChemLite[1] |
| SMILES | COCCOCCOCCN1CCNCC1 | PubChemLite[1] |
| InChI | InChI=1S/C11H24N2O3/c1-14-8-9-16-11-10-15-7-6-13-4-2-12-3-5-13/h12H,2-11H2,1H3 | PubChemLite[1] |
| InChIKey | SMCPAAKXYFDRKP-UHFFFAOYSA-N | PubChemLite[1] |
| Monoisotopic Mass | 232.1787 Da (Predicted) | PubChemLite[1] |
| XlogP | -0.8 (Predicted) | PubChemLite[1] |
Given the scarcity of information, and to provide a valuable resource for professionals in the field, this guide will instead focus on the closely related and well-documented compound: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS 13349-82-1) . This structural analog shares the core piperazine moiety and an ethoxyethyl side chain, and it is a crucial intermediate in pharmaceutical synthesis. The principles, protocols, and applications discussed herein for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine may offer valuable insights for research involving other similar piperazine derivatives.
In-depth Technical Guide: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS 13349-82-1)
Introduction
1-[2-(2-Hydroxyethoxy)ethyl]piperazine, also known as HEEP, is a versatile bifunctional molecule featuring a piperazine ring and a hydroxyl-terminated di-ethoxy side chain. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and bioavailability.[2] The presence of both secondary and tertiary amine functionalities, along with a primary alcohol, makes HEEP a highly valuable building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[2][3] Its most prominent application is as a key intermediate in the production of the atypical antipsychotic drug, Quetiapine.[4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of HEEP is fundamental for its effective use in synthesis and formulation.
| Property | Value |
| CAS Number | 13349-82-1 |
| Molecular Formula | C8H18N2O2 |
| Molecular Weight | 174.24 g/mol |
| Appearance | Clear, colorless to yellow-brownish liquid |
| Boiling Point | 112-114 °C at 0.25 mmHg |
| Density | 1.061 g/mL at 25 °C |
| Refractive Index | n20/D 1.497 |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Solubility | Highly soluble in water |
| pKa (Predicted) | 9.3 (most basic) |
Synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
Several synthetic routes to HEEP have been developed, aiming for high purity and yield. A common and efficient method involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol.
Synthetic Workflow: Piperazine and 2-(2-chloroethoxy)ethanol Condensation
This method leverages the nucleophilicity of the piperazine nitrogens to displace the chloride from 2-(2-chloroethoxy)ethanol. The use of piperazine monohydrochloride in the reaction medium helps to control the reactivity and minimize side reactions.
Caption: Synthetic workflow for high-purity HEEP.
Detailed Experimental Protocol
The following protocol is a representative example based on methodologies described in the literature.[5]
Step 1: Preparation of Piperazine Monohydrochloride
-
To a suitable reaction vessel equipped with a stirrer and a condenser, add piperazine and piperazine dihydrochloride in an alcoholic solvent (e.g., ethanol).
-
Heat the mixture to reflux to facilitate the formation of piperazine monohydrochloride.
Step 2: Condensation
-
To the solution of piperazine monohydrochloride, add 2-(2-chloroethoxy)ethanol. The molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol is crucial and should be optimized (e.g., 1.82:1).[5]
-
Maintain the reaction mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 5.5 hours) to ensure the completion of the reaction.[5]
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture and filter to recover the piperazine dihydrochloride precipitate, which can be dried and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude HEEP product.
-
Purify the crude product by vacuum distillation to obtain high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
Applications in Drug Development
HEEP is a cornerstone intermediate in the synthesis of various pharmaceuticals. Its bifunctional nature allows for sequential or orthogonal derivatization of the amine and alcohol groups.
Synthesis of Quetiapine
The primary application of HEEP is in the synthesis of Quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[4] In this synthesis, HEEP serves as the side-chain precursor that is coupled with the dibenzo[b,f][1][6]thiazepine core.
Caption: Role of HEEP in Quetiapine synthesis.
Other Pharmaceutical Applications
Beyond Quetiapine, the structural motifs present in HEEP are of interest in the development of other CNS-active agents. The piperazine ring is a well-established pharmacophore that can interact with various receptors and transporters in the brain. The hydrophilic side chain can be modified to fine-tune the solubility, polarity, and metabolic stability of drug candidates.[2][3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling HEEP.
-
Hazard Classification: HEEP is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use in a well-ventilated area. Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of water.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a chemical intermediate of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties, established synthetic routes, and critical role in the manufacture of essential medicines like Quetiapine underscore its value to the scientific community. While the specific compound 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine (CAS 400836-58-0) remains poorly characterized, the comprehensive understanding of its hydroxyl analog, HEEP, provides a solid foundation for researchers exploring the synthesis and application of related piperazine derivatives.
References
-
PubChemLite. 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine. [Link]
- Google Patents. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
-
Grand View Research. 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market, 2030. [Link]
- Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
PubChem. 1-(2-Methoxyethyl)piperazine. [Link]
-
PubChem. 1-(2-Ethoxyethyl)piperazine. [Link]
-
NIST WebBook. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. [Link]
-
Cheméo. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. [Link]
-
DC Fine Chemicals. Safety Data Sheet. [Link]
Sources
- 1. PubChemLite - 1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine (C11H24N2O3) [pubchemlite.lcsb.uni.lu]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grandviewresearch.com [grandviewresearch.com]
- 5. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 6. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine [webbook.nist.gov]
- 7. 1-[2-(2-羟基乙氧基)乙基]哌嗪 95% | Sigma-Aldrich [sigmaaldrich.cn]
